N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine
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Overview
Description
N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 4-chlorobenzyl group, diethyl groups, and a phenyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzyl)-N,N-diethyl-N’‘-phenylguanidine typically involves the reaction of 4-chlorobenzyl chloride with N,N-diethyl-N’'-phenylguanidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine can be compared with other similar compounds, such as:
N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine: This compound also contains a 4-chlorobenzyl group and exhibits similar biological activities.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a 4-chlorobenzyl group, known for its antimicrobial properties.
The uniqueness of N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,1-diethyl-3-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3/c1-3-22(4-2)18(21-17-8-6-5-7-9-17)20-14-15-10-12-16(19)13-11-15/h5-13H,3-4,14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGDRBISLQWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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